Potassium (cyclopropoxymethyl)trifluoroborate
Overview
Description
Potassium (cyclopropoxymethyl)trifluoroborate is a type of organoboron reagent . It is used in Suzuki-Miyaura cross-coupling reactions and is considered a versatile and stable boronic acid surrogate .
Synthesis Analysis
The synthesis of potassium trifluoroborates often involves a nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . A simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA) provides arylboronic acids at mild temperatures directly without any deprotection steps and purified by conversion to trifluoroborate salts .Chemical Reactions Analysis
Potassium trifluoroborates are used in a variety of C-C bond-forming reactions . They are particularly useful in Suzuki-Miyaura cross-coupling reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
Potassium (cyclopropoxymethyl)trifluoroborate is a solid substance . It has a molecular weight of 147.98 . Its melting point is between 348-350 °C . The compound is air-stable and moisture-stable .Safety And Hazards
properties
IUPAC Name |
potassium;cyclopropyloxymethyl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O.K/c6-5(7,8)3-9-4-1-2-4;/h4H,1-3H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONNOKQLMPAMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC1CC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (cyclopropoxymethyl)trifluoroborate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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